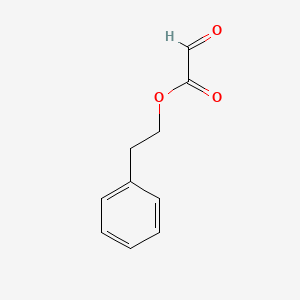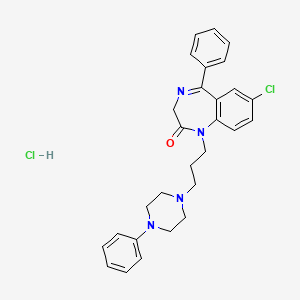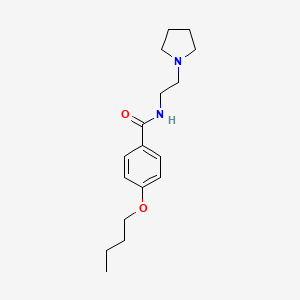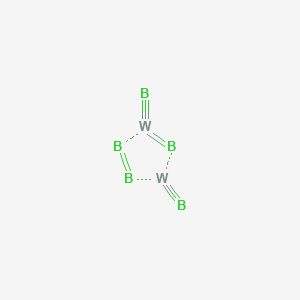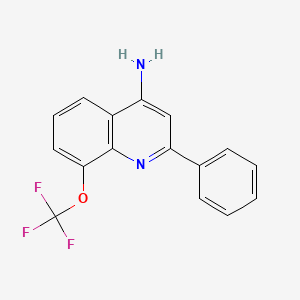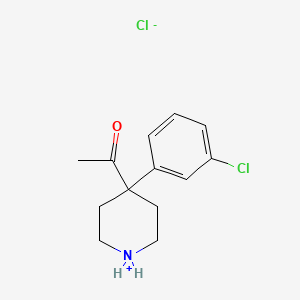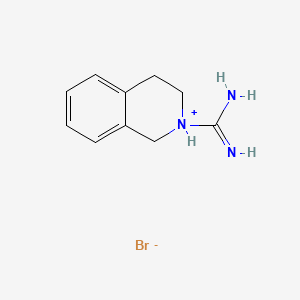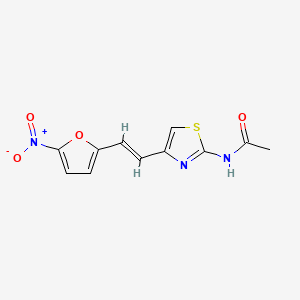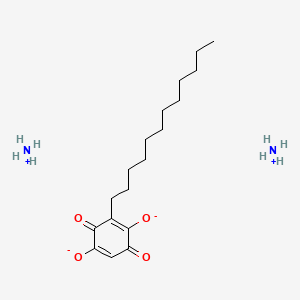
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is a chemical compound with the molecular formula C18H34N2O4 and a molecular weight of 342.474 g/mol. This compound is characterized by its unique structure, which includes a dodecyl chain attached to a benzoquinone core, and is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt undergoes various chemical reactions, including:
Oxidation: The benzoquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The dodecyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the dodecyl chain under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.
科学的研究の応用
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and battery components.
作用機序
The mechanism of action of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it an effective redox mediator. This property is particularly useful in applications such as batteries and conductive materials. Additionally, the compound’s ability to interact with biological molecules through redox reactions underlies its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone potassium salt: Similar structure but with potassium ions instead of ammonium ions.
2,5-Dihydroxy-1,4-benzoquinone disodium salt: Similar structure but with sodium ions instead of ammonium ions.
Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene): A polymeric form with similar redox properties
Uniqueness
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is unique due to the presence of the dodecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications where solubility and hydrophobic interactions are important.
特性
CAS番号 |
5972-79-2 |
|---|---|
分子式 |
C18H34N2O4 |
分子量 |
342.5 g/mol |
IUPAC名 |
diazanium;2-dodecyl-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C18H28O4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(21)15(19)13-16(20)18(14)22;;/h13,19,22H,2-12H2,1H3;2*1H3 |
InChIキー |
JGKBGTUBKXFEBI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)[O-])[O-].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
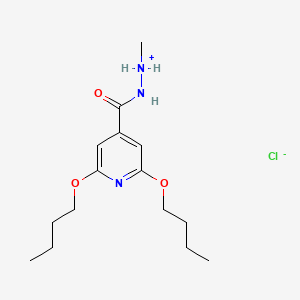

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
